2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a substituted imidazole derivative featuring a thioether linkage to a pyrrolidine-containing ketone moiety. Its core structure includes:
- 5-(p-Tolyl): A methyl-substituted phenyl group at the imidazole’s 5-position, contributing to hydrophobicity and steric bulk .
- Thioether bridge: Connects the imidazole core to a pyrrolidin-1-yl ethanone group, which may influence solubility and metabolic stability.
While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest synthetic routes involving TDAE-mediated reactions or chlorination steps (e.g., SOCl₂) to introduce substituents .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c1-16-4-6-17(7-5-16)20-14-24-22(26(20)19-10-8-18(23)9-11-19)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGZAXFZNMSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone represents a novel class of organic molecules with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including an imidazole ring and thioether linkage, suggest diverse biological activities that warrant detailed investigation.
Structural Characteristics
This compound is characterized by:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Thioether Linkage : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyrrolidine Moiety : Potentially contributes to the compound's pharmacological profile.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether group may enhance binding affinity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole derivatives similar to this compound. For instance, compounds with imidazole and thioether functionalities have demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF7 (breast cancer)
- HEPG2 (liver cancer)
- SW1116 (colon cancer)
In vitro assays have reported IC50 values as low as 1.18 µM for certain derivatives, indicating potent anticancer activity compared to established drugs like staurosporine .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial properties. Compounds featuring imidazole and thiazole rings have shown efficacy against various bacterial strains in preliminary studies. The presence of the thioether group may enhance the antimicrobial activity through increased membrane permeability.
Case Studies
A study conducted by Zhang et al. evaluated several imidazole derivatives for their anticancer activity using TRAP PCR-ELISA assays. Among these, compounds structurally related to our compound exhibited significant inhibition against multiple cancer cell lines . Another investigation highlighted the ability of similar compounds to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Features | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Imidazole + Thioether | 1.18 | Anticancer |
| Compound B | Imidazole + Thiazole | 0.96 | Antimicrobial |
| Compound C | Imidazole + Pyridine | 4.18 | Anticancer |
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Lipophilicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
